Broad-Spectrum Antimicrobial Coverage: N-Phenyl-4-carboxamide (6a) vs. Substituted 4-Carboxamide Analogs
In a head-to-head antimicrobial evaluation of ten imidazole carboxamide derivatives (6a–6j), compound 6a (N-phenyl-1H-imidazole-4-carboxamide) was one of only three compounds (alongside 6f and 6g) to exhibit significant activity against both bacterial and fungal strains. Specifically, 6a demonstrated a broad activity spectrum encompassing Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (P. aeruginosa, E. coli), and fungi (A. niger, C. albicans) [1]. In contrast, the most potent antitubercular compounds in the series—6e (N-(4-nitrophenyl)-1H-imidazole-4-carboxamide) and 6j (N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide)—lacked this breadth of antimicrobial coverage [1]. This positions 6a as a broad-spectrum reference compound within this chemotype, distinct from nitro- or halo-substituted analogs optimized for narrower antitubercular selectivity.
| Evidence Dimension | Antimicrobial spectrum breadth (number of susceptible strain categories) |
|---|---|
| Target Compound Data | 6a (N-phenyl-1H-imidazole-4-carboxamide): active against 6 strains across 4 bacterial + 2 fungal species (S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans) [1] |
| Comparator Or Baseline | 6e (N-(4-nitrophenyl)-1H-imidazole-4-carboxamide) and 6j (N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide): maximum antitubercular activity but not reported as broadly active against the full bacterial/fungal panel [1] |
| Quantified Difference | 6a covers 6 microbial strains including both bacterial and fungal species; 6e and 6j are prioritized for antitubercular potency over broad-spectrum coverage [1] |
| Conditions | In vitro antimicrobial screening using agar diffusion and/or broth dilution assays against standard ATCC strains; antitubercular activity assessed against Mycobacterium tuberculosis [1] |
Why This Matters
For screening programs requiring a broad-spectrum starting scaffold, 6a offers a wider microbial coverage baseline than antitubercular-optimized analogs, reducing the risk of overlooking hits against non-mycobacterial pathogens.
- [1] Sultana S, Kumar GS. Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry. 2023;35(5):1276-1282. doi:10.14233/ajchem.2023.35_5_32 View Source
